![molecular formula C12H16N4OS B7647243 N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647243.png)
N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide, also known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential in cancer treatment. This molecule is designed to be selectively activated in the low-oxygen environment of solid tumors, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide is designed to be selectively activated in the low-oxygen environment of solid tumors. Under hypoxic conditions, the molecule is converted into its active form, which is a DNA crosslinking agent. This leads to the formation of DNA adducts, which can cause cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in tumor cells. These include the induction of DNA damage, the inhibition of angiogenesis, and the modulation of tumor microenvironment. In addition, this compound has been shown to enhance the immune response against tumors.
Advantages and Limitations for Lab Experiments
N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its selective activation in hypoxic conditions and its potential to enhance the efficacy of standard chemotherapy and radiotherapy. However, the molecule also has some limitations, including the need for a hypoxic environment for activation and the potential for off-target effects.
Future Directions
There are several potential future directions for research on N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide. These include the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity, the identification of biomarkers to predict patient response, and the exploration of its potential in combination with other cancer therapies. In addition, further studies are needed to better understand the molecular mechanisms underlying its antitumor effects.
Synthesis Methods
The synthesis of N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the introduction of the pyrazole-5-carboxamide moiety, which is achieved through a reaction between 5-amino-1H-pyrazole-4-carboxamide and ethyl 2-bromoacetate. The resulting intermediate is then reacted with thiophen-2-yl-ethylamine to yield this compound.
Scientific Research Applications
N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide has been extensively studied in preclinical and clinical settings for its potential in cancer treatment. The molecule has shown promising results in a variety of tumor models, including pancreatic cancer, breast cancer, and lung cancer. In addition, this compound has been shown to enhance the efficacy of standard chemotherapy and radiotherapy in preclinical models.
properties
IUPAC Name |
N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-9(11-3-2-8-18-11)13-6-7-14-12(17)10-4-5-15-16-10/h2-5,8-9,13H,6-7H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDHLAOOGZCRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NCCNC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


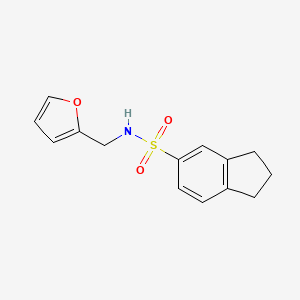
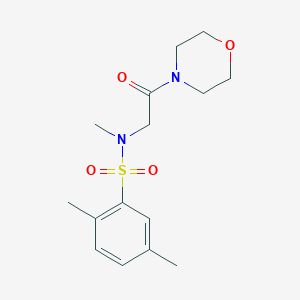

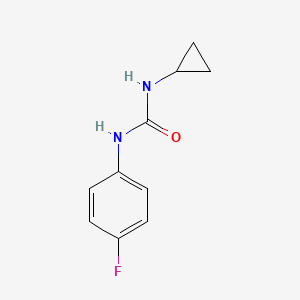
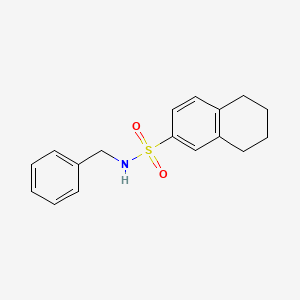
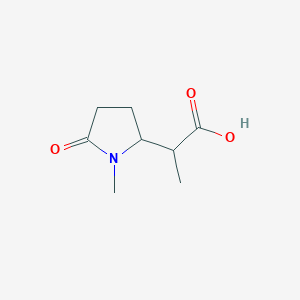
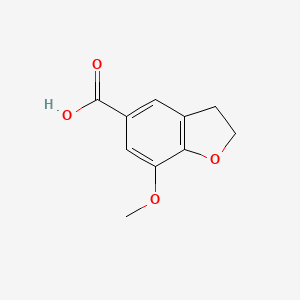

![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7647245.png)
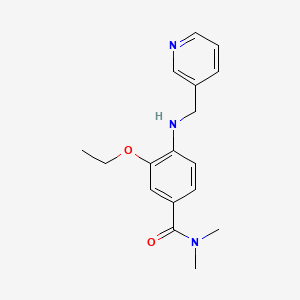
![4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7647259.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B7647265.png)